4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-naphthoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-naphthoate is a useful research compound. Its molecular formula is C22H17N3O5S2 and its molecular weight is 467.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as naphthofuran derivatives bearing a pyrazole nucleus, demonstrates the interest in developing novel compounds with potential biological activities. These studies focus on the synthesis and reaction mechanisms of complex molecules, contributing to the broader field of medicinal chemistry and drug design (El-Wahab et al., 2011).
Biological Evaluation
Compounds with structures similar to "4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-naphthoate" are often subjected to biological evaluations to determine their potential as therapeutic agents. For instance, naphtho[2,1-b]furan derivatives have been tested for their antimicrobial activities, suggesting a possible application in developing new antimicrobial agents (El-Gaby et al., 2000).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new naphthyl ethers and their protective activities against DNA damage induced by agents like bleomycin-iron highlight the potential of these compounds in therapeutic applications, particularly in protecting against cellular damage and in antimicrobial activities (Abdel-Wahab et al., 2009).
Corrosion Inhibition
Quinoxaline derivatives, with structural similarities to the compound , have been investigated as corrosion inhibitors for metals in acidic environments. This suggests potential industrial applications in protecting materials against corrosion, highlighting the versatility of heterocyclic compounds in various fields beyond biomedicine (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S2/c1-2-19(27)23-21-24-25-22(32-21)31-12-14-10-17(26)18(11-29-14)30-20(28)16-9-5-7-13-6-3-4-8-15(13)16/h3-11H,2,12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMSXZCAUCEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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